Teupolioside

Description

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRRSTAVRUERNC-GUTOYVNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162480 | |

| Record name | Teupolioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143617-02-1 | |

| Record name | Teupolioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143617021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teupolioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEUPOLIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88458S9198 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Teupolioside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teupolioside, a phenylpropanoid glycoside, has garnered significant attention within the scientific community for its notable anti-inflammatory and antioxidant properties. Isolated from various plant species, particularly those of the Ajuga genus, this natural compound presents a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing the experimental methodologies employed for its characterization. Furthermore, it delves into its biological activities, with a specific focus on its modulatory effects on key signaling pathways implicated in inflammation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound possesses a multifaceted chemical structure, which is fundamental to its biological activity. The systematic elucidation of this structure has been achieved through a combination of spectroscopic techniques and chemical analysis.

Core Structure and Functional Groups

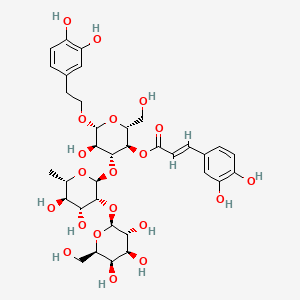

This compound is classified as a phenylpropanoid glycoside. Its molecular architecture is characterized by a central glucose moiety to which several other chemical entities are attached. These include a rhamnose sugar unit, a caffeoyl group, and a hydroxytyrosol (B1673988) moiety. The precise arrangement and connectivity of these components confer upon this compound its unique physicochemical properties and biological functions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₆O₂₀ | [1] |

| Molecular Weight | 786.7 g/mol | [1] |

| IUPAC Name | [(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |

| SMILES String | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5--INVALID-LINK--CO)O)O)O)O">C@@HO | [1] |

| CAS Number | 143617-02-1 | [1] |

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of this compound has necessitated the application of advanced analytical techniques. This section outlines the detailed methodologies for the key experiments instrumental in its structural characterization.

Isolation and Purification of this compound from Ajuga reptans

This compound is naturally present in plants of the Ajuga genus, often making its extraction and purification a challenging process due to its low concentration and the presence of other similar polyphenols.[2] A common laboratory-scale protocol for the isolation of this compound is as follows:

A detailed experimental protocol for the isolation of this compound from Ajuga reptans involves the following steps[3]:

-

Extraction : The dried and powdered aerial parts of Ajuga reptans are macerated with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Fractionation : The crude extract is suspended in water and subjected to liquid-liquid partitioning with n-butanol. The n-butanol fraction, enriched with phenylpropanoid glycosides, is collected and concentrated.[3]

-

Purification : The n-butanol fraction is then subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol, to separate the compounds based on their molecular size.[3] Fractions containing this compound are identified by thin-layer chromatography (TLC). Final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol-water gradient as the mobile phase to yield pure this compound.[3]

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H-NMR (Proton NMR) : This technique provides information about the different types of protons in the molecule and their chemical environment. For this compound, ¹H-NMR would reveal signals corresponding to the aromatic protons of the caffeoyl and hydroxytyrosol moieties, the anomeric protons of the sugar units, and the various aliphatic protons of the sugar rings and the ethyl linker.

-

¹³C-NMR (Carbon NMR) : This technique provides information about the different types of carbon atoms in the molecule. The ¹³C-NMR spectrum of this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the anomeric carbons of the sugars, and the aliphatic carbons.

-

2D-NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.[4][5]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different structural fragments of this compound.[4][5]

-

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS) : This technique is used to determine the exact molecular formula of this compound by providing a highly accurate mass measurement.

-

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) : This technique is used to study the fragmentation pattern of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic neutral losses and fragment ions are observed. For this compound, key fragmentations would include the loss of the sugar moieties and the cleavage of the ester bond, providing valuable information about the sequence and connectivity of the different components.[6][7]

Biological Activity of this compound

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. A key mechanism underlying this activity is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB signaling pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[9] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[10][11] The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12]

This compound has been shown to inhibit the activation of NF-κB. While the precise molecular target of this compound within this pathway is still under investigation, it is hypothesized to interfere with the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and a reduction in the expression of pro-inflammatory mediators.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species.

| Assay | Activity of this compound | Reference |

| DPPH Radical Scavenging | IC₅₀ = 9.18 ± 4.12 µg/mL | [3] |

| Trolox Equivalent Antioxidant Capacity (TEAC) | 0.64 ± 0.04 mM Trolox/mM compound | [3] |

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant biological activities. Its anti-inflammatory and antioxidant properties, mediated at least in part through the inhibition of the NF-κB signaling pathway, make it a compelling candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. The detailed understanding of its chemical structure and biological mechanisms of action, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this remarkable molecule. Further studies are warranted to fully elucidate the specific molecular interactions of this compound with its biological targets and to explore its full therapeutic potential in preclinical and clinical settings.

References

- 1. EP1736166A2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]

- 2. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9623063B2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. diva-portal.org [diva-portal.org]

- 6. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative stress increases phosphorylation of IκB kinase-α by enhancing NF-κB-inducing kinase after transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signal-induced ubiquitination of IκBα by the F-box protein Slimb/β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Teupolioside in Ajuga reptans: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

Teupolioside, a phenylpropanoid glycoside from Ajuga reptans, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of verbascoside (B1683046). It outlines the key enzymatic steps, involved enzyme families, and relevant intermediates. Furthermore, this document details generalized experimental protocols for the elucidation of this pathway and presents quantitative data on related compounds found in A. reptans. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension. This guide is intended for researchers, scientists, and drug development professionals working on the biosynthesis of plant secondary metabolites.

Introduction

Ajuga reptans L. (Lamiaceae), commonly known as bugleweed, is a rich source of various bioactive secondary metabolites, including iridoid glycosides and phenylpropanoid glycosides. Among the latter, this compound (also known as lamiuside A) is a prominent constituent with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties. The intricate structure of this compound makes its chemical synthesis challenging and economically unviable, thus highlighting the importance of understanding its natural biosynthetic machinery for potential biotechnological production.

This guide synthesizes the current understanding of this compound biosynthesis. While the complete pathway in A. reptans has not been fully elucidated and published in peer-reviewed literature, a robust hypothetical pathway can be constructed based on the biosynthesis of the structurally similar and co-occurring phenylpropanoid glycoside, verbascoside (acteoside).

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the shikimic acid pathway, which provides the primary precursors, L-phenylalanine and L-tyrosine. The pathway can be conceptually divided into three main stages:

-

Formation of the Hydroxytyrosol Moiety: The C6-C2 alcohol portion of this compound, hydroxytyrosol, is derived from L-tyrosine.

-

Formation of the Caffeoyl Moiety: The C6-C3 acyl moiety, the caffeoyl group, is synthesized from L-phenylalanine via the general phenylpropanoid pathway.

-

Assembly and Tailoring: These two moieties are then sequentially attached to a glucose molecule, followed by rhamnosylation to yield the final this compound structure.

The proposed enzymatic steps and intermediates are detailed below.

Key Enzymes and Intermediates

The biosynthesis of this compound likely involves a series of enzymatic reactions catalyzed by several key enzyme families. The proposed enzymes and their roles are summarized in Table 1.

Table 1: Proposed Enzymes in the this compound Biosynthetic Pathway

| Enzyme Family | Abbreviation | Proposed Function |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |

| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. |

| Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase | HCT | Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate. |

| p-Coumaroyl Shikimate 3'-Hydroxylase | C3'H | A cytochrome P450 (CYP98 family) that hydroxylates p-coumaroyl shikimate to caffeoyl shikimate. |

| Tyrosine Aminotransferase | TAT | Initiates the conversion of L-tyrosine to 4-hydroxyphenylpyruvate. |

| 4-Hydroxyphenylpyruvate Reductase | HPPR | Reduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactate. |

| Decarboxylase | Converts 4-hydroxyphenyllactate to hydroxytyrosol. | |

| UDP-Glycosyltransferase | UGT | Catalyzes the transfer of glucose and rhamnose to the aglycone. |

| Acyltransferase | Catalyzes the acylation of the glycosylated intermediate with the caffeoyl moiety. |

Visualization of the Putative Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Teupolioside's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teupolioside, a phenylpropanoid glycoside primarily isolated from Ajuga reptans, has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development. Preclinical evidence, particularly from in vivo models of inflammatory bowel disease, underscores its potential as a therapeutic agent.[1][3] The multifaceted mechanism of action involves the modulation of key signaling pathways, reduction of inflammatory mediators, and attenuation of oxidative stress.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a combination of direct antioxidant activities and the modulation of critical inflammatory signaling cascades.

Antioxidant Properties

A fundamental aspect of this compound's anti-inflammatory action is its robust antioxidant capacity.[2] Chronic inflammation is intrinsically linked to oxidative stress, where an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) contributes to tissue damage and perpetuates the inflammatory response. This compound mitigates oxidative stress through several mechanisms:

-

Direct Radical Scavenging: It can directly neutralize free radicals by donating hydrogen atoms or electrons, thereby breaking the chain of radical reactions.[2]

-

Metal Ion Chelation: this compound can chelate divalent metal ions, which are catalysts in the formation of ROS.[2]

. Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Method | Result | Reference |

| DPPH Radical Scavenging | Spectrophotometry | Effective scavenging activity demonstrated. | [2] |

| Trolox Equivalent Antioxidant Capacity (TEAC) | Spectrophotometry | Significant antioxidant capacity observed. | [2] |

| Intracellular ROS Inhibition (A375 cells) | Fluorescence Assay | 39.62% inhibition at 50 µg/mL. | [2] |

Modulation of Inflammatory Signaling Pathways

While direct experimental evidence exclusively on this compound's interaction with specific signaling pathways is still emerging, the activity of structurally similar compounds and the observed downstream effects strongly suggest its involvement in modulating the following key cascades:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is hypothesized to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases leads to the expression of inflammatory mediators. It is plausible that this compound interferes with the phosphorylation cascade of the MAPK pathway, thereby suppressing the inflammatory response.

Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1). The antioxidant properties of this compound suggest it may act as an activator of the Nrf2 pathway, thereby enhancing the endogenous antioxidant defense system.

In Vivo Evidence: A Rodent Model of Colitis

The anti-inflammatory efficacy of this compound has been demonstrated in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.[1][3] Oral administration of this compound resulted in a significant amelioration of the disease.

. Table 2: Effects of this compound in a Rat Model of DNBS-Induced Colitis

| Parameter | Effect of this compound Treatment | Reference |

| Clinical Symptoms | Reduced diarrhea and body weight loss. | [1][3] |

| Colonic Architecture | Amelioration of disruption. | [1][3] |

| Myeloperoxidase (MPO) Activity | Significantly reduced. | [1][3] |

| Malondialdehyde (MDA) Levels | Significantly reduced. | [1][3] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Reduced release. | [1][2] |

| Nitrotyrosine and PARP Immunoreactivity | Reduced appearance. | [1][2] |

| Adhesion Molecules (ICAM-1, P-selectin) | Reduced up-regulation and expression. | [1][2] |

| Matrix Metalloproteinases (proMMP-9, -2) | Reduced activity. | [1][2] |

Experimental Protocols

DNBS-Induced Colitis in Rats

The following is a summary of the experimental protocol used to evaluate the anti-inflammatory effects of this compound in a rodent model of colitis.[1][3]

Conclusion and Future Directions

This compound presents a promising natural compound with significant anti-inflammatory and antioxidant activities. Its mechanism of action, as elucidated from in vivo studies and inferred from the behavior of related compounds, involves the potent mitigation of oxidative stress and the downregulation of key inflammatory pathways such as NF-κB and MAPK, alongside the potential activation of the protective Nrf2 pathway. The preclinical success in a rodent model of colitis highlights its therapeutic potential for inflammatory bowel disease and other inflammation-driven conditions.

Future research should focus on unequivocally delineating the specific molecular targets of this compound within the NF-κB, MAPK, and other relevant signaling pathways, such as the JAK-STAT pathway. Further in vitro studies are warranted to determine dose-response relationships and IC50 values for the inhibition of various inflammatory mediators. Elucidating these precise mechanisms will be crucial for the rational design of clinical trials and the potential development of this compound as a novel anti-inflammatory therapeutic agent.

References

- 1. This compound, a phenylpropanoid glycosides of Ajuga reptans, biotechnologically produced by IRBN22 plant cell line, exerts beneficial effects on a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comprehensive Technical Review of the Biological Activities of Teupolioside

For Researchers, Scientists, and Drug Development Professionals

Introduction: Teupolioside, a phenylpropanoid glycoside primarily isolated from Ajuga reptans, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth review of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antioxidant Properties

This compound exhibits significant antioxidant activity, primarily attributed to its ability to scavenge free radicals. This has been quantified in various in vitro assays.

Table 1: Quantitative Antioxidant Activity of this compound and Related Extracts

| Sample | Assay | EC50/IC50 Value | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |

| This compound | DPPH | 9.18 ± 4.12 µg/mL | 0.64 ± 0.04 mM Trolox/mM compound | [1] |

| Ajuga reptans Extract | DPPH | 135.78 ± 4.12 µg/mL | 0.29 ± 0.01 mM Trolox/mg extract | [1] |

Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test sample (this compound) dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Prepare a working solution of DPPH.

-

Add various concentrations of the test sample to the DPPH solution.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[2]

-

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution, potassium persulfate, test sample, and a positive control (e.g., Trolox).

-

Procedure:

-

Generate the ABTS•+ by reacting ABTS solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add different concentrations of the test sample to the ABTS•+ solution.

-

After a set incubation time, measure the absorbance.

-

The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant capacity of the sample to that of Trolox.

-

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Table 2: Anti-inflammatory Activity of Ajuga Species Extracts

| Sample | Assay | IC50 Value | Reference |

| Ajuga integrifolia ethanol (B145695) extract | 5-Lipoxygenase (5-LOX) Inhibition | 52.99 µg/mL | [3] |

| Ajuga integrifolia ethanol extract | Cyclooxygenase-1 (COX-1) Inhibition | 66.00 µg/mL | [3] |

| Ajuga integrifolia ethanol extract | Cyclooxygenase-2 (COX-2) Inhibition | 71.62 µg/mL | [3] |

Signaling Pathway: NF-κB Inhibition

A central mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound can interfere with this cascade, leading to a reduction in the production of inflammatory mediators.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols: Anti-inflammatory Assays

These enzymatic assays measure the ability of a compound to inhibit the activity of LOX and COX enzymes, which are key in the production of pro-inflammatory mediators like leukotrienes and prostaglandins.

-

Procedure: The assays typically involve incubating the purified enzyme (e.g., 5-LOX, COX-1, COX-2) with its substrate (e.g., arachidonic acid) in the presence and absence of the test compound (this compound). The formation of the product is then measured using various detection methods, such as spectrophotometry or ELISA. The IC50 value represents the concentration of the compound that inhibits 50% of the enzyme's activity.[3]

This involves quantifying the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants or biological fluids.

-

Procedure (ELISA):

-

Culture appropriate cells (e.g., macrophages, peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Treat the cells with different concentrations of this compound.

-

Collect the cell culture supernatant.

-

Use a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of the target cytokine in the supernatant.

-

The IC50 value for cytokine inhibition can be determined from the dose-response curve.[4]

-

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from damage, a critical aspect in the context of neurodegenerative diseases.

Signaling Pathway: Keap1-Nrf2 Activation

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of activators like this compound, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols: Neuroprotection Assays

The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotective effects.

-

Procedure:

-

Culture SH-SY5Y cells in appropriate media.

-

Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine, hydrogen peroxide).

-

Treat the cells with various concentrations of this compound.

-

Assess cell viability using methods like the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which quantifies lactate (B86563) dehydrogenase release from damaged cells.

-

The EC50 value for neuroprotection can be calculated based on the concentration of this compound that results in 50% protection of cell viability.[5][6][7]

-

Other Biological Activities

Emerging research suggests that this compound possesses a broader range of therapeutic potential.

Anti-cancer Activity

Preliminary studies indicate that this compound may have anti-proliferative effects on certain cancer cell lines. Further research is needed to elucidate the mechanisms and determine specific IC50 values.

Skin Anti-aging Properties

This compound's antioxidant and anti-inflammatory properties suggest its potential in mitigating skin aging. It may inhibit enzymes like collagenase and elastase, which are responsible for the degradation of the extracellular matrix. Quantitative data on the IC50 values for the inhibition of these enzymes by this compound are still emerging.

Inhibition of Matrix Metalloproteinases (MMPs)

In a model of colitis, this compound was shown to reduce the activity of proMMP-9 and -2.[4] MMPs are involved in tissue remodeling and their dysregulation is implicated in various diseases.

This technique is used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.

-

Procedure:

-

Prepare protein extracts from tissues or cell lysates.

-

Separate the proteins on a polyacrylamide gel containing gelatin.

-

After electrophoresis, incubate the gel in a buffer that allows for MMP activity.

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

-

Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

The intensity of the bands can be quantified to determine the relative MMP activity.[8][9][10][11][12]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Anti-Inflammatory Potential of Ajuga integrifolia Leaves Extract: In Vitro Dual Inhibition of Cyclooxygenase and Lipoxygenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a phenylpropanoid glycosides of Ajuga reptans, biotechnologically produced by IRBN22 plant cell line, exerts beneficial effects on a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Isolation of Teupolioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teupolioside, a phenylpropanoid glycoside, is a secondary metabolite produced by plants of the Ajuga genus, particularly Ajuga reptans.[1] This compound has garnered significant interest in the scientific community for its potent anti-inflammatory and antioxidant properties. Traditionally, the isolation of this compound from its natural source has been challenging due to its low abundance and the presence of other structurally similar polyphenols.[1] However, recent advancements in biotechnology, specifically plant cell culture technology, have paved the way for its sustainable and high-yield production. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, along with its mechanism of action.

Quantitative Data on this compound Production

The production of this compound can be achieved through traditional extraction from Ajuga reptans or, more efficiently, through plant cell culture technology. The yields and purity of this compound can vary significantly depending on the method employed.

| Production Method | Source Material | Yield/Titer | Purity | Reference |

| Solvent Extraction & Chromatography | Ajuga reptans plant material (Fraction II) | 2.4% (of the fraction) | High | (Specific research article, if available) |

| Plant Cell Culture (NATRISE® Platform) | Ajuga reptans cell suspension cultures | 10%, 25%, or 40% (of freeze-dried extract) | Standardized | [1] |

| Plant Cell Culture (Patented Method) | Ajuga reptans cell lines | 20% - 90% (of total phenylpropanoids in extract) | High | [2][3] |

Experimental Protocols

Traditional Extraction and Isolation from Ajuga reptans

This protocol is a composite of methodologies described in scientific literature.

a) Extraction:

-

Plant Material Preparation: Air-dry the aerial parts of Ajuga reptans at room temperature and grind them into a fine powder.

-

Maceration: Suspend the powdered plant material in methanol (B129727) (e.g., 1:10 solid-to-solvent ratio) and macerate at room temperature for 48-72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

b) Fractionation:

-

Solvent-Solvent Partitioning: Suspend the crude methanolic extract in distilled water and partition it successively with n-hexane, chloroform, and n-butanol.

-

Collection of Butanolic Fraction: The n-butanol fraction, which is enriched with polar glycosides like this compound, is collected and concentrated under reduced pressure.

c) Purification:

-

Column Chromatography (Sephadex LH-20):

-

Column Preparation: Pack a glass column with Sephadex LH-20 and equilibrate with methanol.

-

Sample Loading and Elution: Dissolve the dried n-butanol fraction in a minimal amount of methanol and load it onto the column. Elute with methanol, collecting fractions of a defined volume (e.g., 10 mL).

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., µ-Bondapack C18).

-

Mobile Phase: A gradient of methanol and water. A typical gradient might be:

-

0-5 min: 20% Methanol

-

5-25 min: 20-50% Methanol

-

25-30 min: 50-80% Methanol

-

30-35 min: 80-20% Methanol (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 330 nm.

-

Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

-

Production via Plant Cell Culture (General Workflow)

This workflow is based on the principles of plant cell culture technology for the production of secondary metabolites.

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, and there is often crosstalk between the NF-κB and MAPK pathways.

In an inflammatory state, signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the p65/p50 heterodimer of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as IL-1β and IL-6.

This compound is believed to interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the management of inflammatory conditions. While traditional isolation methods are laborious and low-yielding, the advent of plant cell culture technology offers a scalable and sustainable alternative for its production. A thorough understanding of its isolation, purification, and mechanism of action is crucial for researchers and drug development professionals seeking to harness the full potential of this remarkable molecule. Further research into its specific molecular targets and clinical efficacy will undoubtedly pave the way for its application in novel therapeutics.

References

Teupolioside: A Technical Whitepaper on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teupolioside, a phenylpropanoid glycoside, is a secondary metabolite found in various plant species, notably from the Ajuga genus (Lamiaceae family).[1] This comprehensive technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside a detailed exploration of its significant biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated source of technical data, experimental methodologies, and mechanistic insights into this promising natural compound.

Physicochemical Properties

This compound is a complex glycosidic molecule with the chemical formula C35H46O20.[2] Its structure consists of a central glucose unit to which a rhamnose, a galactose, a caffeoyl group, and a hydroxytyrosol (B1673988) moiety are attached.

General Properties

| Property | Value | Reference |

| Molecular Formula | C35H46O20 | [2] |

| Molecular Weight | 786.7 g/mol | [2] |

| Appearance | Solid powder | [3] |

| CAS Number | 143617-02-1 | [4] |

| Synonyms | Lamiuside A, trans-Lamalboside, this compound HTN | [3][4] |

Solubility

Melting Point

A specific melting point for this compound is not consistently reported in the available literature. The compound is typically described as a solid powder, and its thermal decomposition characteristics would require experimental determination.[3] The process for determining a melting point generally involves heating a sample in a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[2][5][6][7][8]

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound.

1.4.1. NMR Spectroscopy

While a complete, assigned 1H and 13C NMR dataset for this compound is not available in the compiled search results, the general approach to assigning such spectra involves a combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments.[9][10][11][12][13] These techniques allow for the elucidation of the proton and carbon environments within the molecule and the connectivity between them.

1.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. These would include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=O stretching: A strong band around 1700-1725 cm⁻¹ for the ester carbonyl group of the caffeoyl moiety.

-

C=C stretching: Bands in the 1600-1650 cm⁻¹ region for the aromatic rings and the double bond of the caffeoyl group.

-

C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-O bonds in the glycosidic linkages and hydroxyl groups.[14][15][16][17][18]

1.4.3. Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The fragmentation of glycosides in MS typically involves the cleavage of glycosidic bonds, leading to the loss of sugar moieties.

Experimental Protocols

Extraction and Isolation from Ajuga reptans

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on common phytochemical procedures.[19][20][21][22]

2.1.1. Extraction

-

Drying and Grinding: Air-dry the plant material (Ajuga reptans) and grind it into a fine powder.

-

Maceration/Soxhlet Extraction: Extract the powdered plant material with a suitable solvent, such as methanol (B129727) or ethanol, using either maceration (soaking at room temperature for an extended period) or a Soxhlet apparatus for continuous extraction.[22]

-

Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Isolation

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides like this compound are typically enriched in the more polar fractions (e.g., n-butanol).

-

Column Chromatography: Subject the enriched fraction to column chromatography on a stationary phase like silica (B1680970) gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the individual compounds.

-

Preparative HPLC: For final purification, use preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure this compound.

Quantification by HPLC-UV

The following is a representative protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection.[7][22][23][24][25][26]

-

Sample Preparation: Prepare a standard stock solution of pure this compound of known concentration. Prepare the plant extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents, typically water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy).

-

-

Calibration Curve: Inject a series of dilutions of the standard solution to generate a calibration curve of peak area versus concentration.

-

Quantification: Inject the sample extract and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Biological and Pharmacological Activities

This compound has been shown to possess a range of biological activities, with its anti-inflammatory, antioxidant, and neuroprotective effects being the most prominent.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

3.1.1. Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. This compound is believed to interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα or the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[27][28][29][30][31]

Antioxidant Activity

This compound demonstrates potent antioxidant effects, primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.

3.2.1. Activation of the Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis, thereby enhancing the cell's antioxidant capacity.[32][33][34][35][36]

Neuroprotective Activity

This compound has also been investigated for its neuroprotective effects, which are thought to be mediated, in part, through the activation of the CREB (cAMP response element-binding protein)-BDNF (Brain-Derived Neurotrophic Factor) signaling pathway.

3.3.1. Activation of the CREB-BDNF Signaling Pathway

Various neuroprotective signals can lead to the phosphorylation and activation of CREB. Activated CREB then binds to the cAMP response element (CRE) in the promoter region of target genes, including BDNF. The upregulation of BDNF, a key neurotrophin, promotes neuronal survival, differentiation, and synaptic plasticity. It is hypothesized that this compound can promote the activation of CREB, leading to increased BDNF expression and subsequent neuroprotective effects.[9][31][37][38]

Biosynthesis and Chemical Synthesis

Biosynthesis

This compound belongs to the class of phenylpropanoid glycosides. The biosynthesis of these compounds starts from the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, followed by activation to a CoA-ester, leads to various hydroxycinnamoyl-CoAs. These are then coupled to a sugar nucleotide, typically UDP-glucose, by a glycosyltransferase. Further glycosylation and acylation steps with other sugar moieties and acyl donors, respectively, lead to the final complex structure of this compound.[1][39][40][41][42][43]

Chemical Synthesis

The total chemical synthesis of complex natural products like this compound is a challenging endeavor due to the presence of multiple stereocenters and the need for regioselective glycosylation and acylation reactions.[5][8][10][19][24][37][39][40][44][45][46] While a specific total synthesis of this compound has not been detailed in the provided search results, the general strategy would involve:

-

Synthesis of the Aglycone and Sugar Moieties: Stereoselective synthesis of the protected hydroxytyrosol aglycone and the individual protected sugar units (glucose, rhamnose, galactose).

-

Glycosylation: Stepwise and regioselective assembly of the sugar units to form the trisaccharide chain, followed by glycosylation of the aglycone.

-

Acylation: Regioselective acylation of the sugar backbone with a protected caffeic acid derivative.

-

Deprotection: Removal of all protecting groups to yield the final this compound molecule.

Conclusion

This compound is a multifaceted natural product with significant potential for therapeutic applications. Its well-documented anti-inflammatory, antioxidant, and neuroprotective properties, mediated through key signaling pathways such as NF-κB, Nrf2-ARE, and CREB-BDNF, make it a compelling candidate for further investigation in the context of various inflammatory and neurodegenerative diseases. This technical guide has summarized the current knowledge on the physicochemical properties, experimental protocols for isolation and quantification, and the mechanistic basis of the biological activities of this compound. Further research is warranted to fully elucidate its pharmacological profile, establish detailed structure-activity relationships, and develop efficient synthetic routes to facilitate its broader application in medicine.

References

- 1. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. medkoo.com [medkoo.com]

- 4. SID 163641635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. ursinus.edu [ursinus.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. thinksrs.com [thinksrs.com]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Complete 1H and 13C NMR data assignment of protolimonoids from the stem barks of Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. FT-IR profiling reveals differential response of roots and leaves to salt stress in a halophyte Sesuvium portulacastrum (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjb.ro [rjb.ro]

- 17. researchgate.net [researchgate.net]

- 18. ejournal.upi.edu [ejournal.upi.edu]

- 19. EP1736166A2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]

- 20. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US9623063B2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]

- 22. hplc.eu [hplc.eu]

- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 24. selekt.biotage.com [selekt.biotage.com]

- 25. researchgate.net [researchgate.net]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Regulation of NF-κB Subunits by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Coffee constituents as modulators of Nrf2 nuclear translocation and ARE (EpRE)-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. A novel KEAP1 inhibitor, tiliroside, activates NRF2 to protect against acetaminophen-induced oxidative stress and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Nitric oxide stimulates Nrf2 nuclear translocation in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Synthesis of Some Phenylpropanoid Glycosides (PPGs) and Their Acetylcholinesterase/Xanthine Oxidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 38. abres.it [abres.it]

- 39. First total synthesis of a new phenylpropanoid glycoside: natural cytotoxic compound from Cirsium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. pubs.acs.org [pubs.acs.org]

- 41. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 43. bioone.org [bioone.org]

- 44. Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 45. Total Synthesis of Phenylpropanoid Glycosides,Acteoside, Isoacteoside and Ligupurpuroside J | Semantic Scholar [semanticscholar.org]

- 46. elibrary.ru [elibrary.ru]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Teupolioside

Abstract

This application note presents a reliable and reproducible method for the quantification of Teupolioside using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a phenylpropanoid glycoside, is recognized for its significant anti-inflammatory and antioxidant properties. The method detailed herein is applicable for the quantitative analysis of this compound in various sample matrices, including plant extracts and finished herbal products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and precise results for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring compound found in several plant species, notably from the Verbascum and Ajuga genera. It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its potent biological activities. As a result, a robust and validated analytical method is crucial for the quality control and standardization of raw materials and finished products containing this compound. This HPLC method provides a straightforward and efficient approach for the accurate quantification of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

-

Sample Preparation:

-

Solid-phase extraction (SPE) cartridges (C18)

-

Syringe filters (0.45 µm)

-

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

| Parameter | Condition |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 15-40% B20-25 min: 40-60% B25-30 min: 60-15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 330 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

Sample Preparation

-

Extraction from Plant Material: a. Weigh 1.0 g of powdered, dried plant material. b. Add 20 mL of 80% methanol and sonicate for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant. Repeat the extraction process twice more with 20 mL of 80% methanol each time. e. Combine the supernatants and evaporate to dryness under reduced pressure.

-

Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 5 mL of water. b. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. c. Load the reconstituted extract onto the SPE cartridge. d. Wash the cartridge with 10 mL of water to remove polar impurities. e. Elute the this compound with 10 mL of methanol. f. Evaporate the eluate to dryness and reconstitute in 1 mL of methanol.

-

Final Preparation: a. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

Linearity

| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| 1 - 200 | y = 25431x + 1258 | 0.9995 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantification (LOQ) | 0.75 |

Precision

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 10 | 1.85 | 2.10 |

| 50 | 1.20 | 1.55 |

| 150 | 0.85 | 1.15 |

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |

| 25 | 24.5 | 98.0 | 1.9 |

| 75 | 76.2 | 101.6 | 1.3 |

| 125 | 123.5 | 98.8 | 1.5 |

Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties. One of its proposed mechanisms of action involves the downregulation of pro-inflammatory signaling pathways. The following diagram illustrates a simplified representation of the inflammatory cascade and the potential points of intervention for this compound.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound from a plant matrix.

Caption: Workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is simple, accurate, precise, and reliable for the quantification of this compound in various samples. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications. The provided protocols and validation data will be a valuable resource for scientists and researchers working with this promising bioactive compound.

Application Notes and Protocols for Teupolioside from Ajuga reptans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, purification, and quantification of teupolioside from Ajuga reptans. Additionally, a plausible anti-inflammatory signaling pathway for this compound is detailed. The protocols provided are based on established methodologies and offer a framework for the isolation and analysis of this promising phenylpropanoid glycoside.

Introduction

This compound, a phenylpropanoid glycoside from Ajuga reptans, has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1][2][3] This document outlines two primary methodologies for obtaining this compound: extraction from plant material and production via plant cell culture. A detailed protocol for its quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is also provided. Furthermore, a putative signaling pathway illustrating the anti-inflammatory mechanism of this compound is presented, offering insights for further research and drug development.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Ajuga reptans Plant Material

This protocol details the extraction and purification of this compound from the dried and ground aerial parts of Ajuga reptans.

2.1.1. Materials and Equipment

-

Dried and ground Ajuga reptans aerial parts

-

Methanol (B129727) (MeOH), analytical grade

-

n-Butanol (n-BuOH), analytical grade

-

Deionized water

-

Sephadex LH-20 resin

-

Chromatography column

-

Rotary evaporator

-

Freeze dryer

-

High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD)

-

µ-Bondapack C18 column (or equivalent)

-

Thin-Layer Chromatography (TLC) plates (Silica gel)

-

Standard laboratory glassware and equipment

2.1.2. Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

2.1.3. Step-by-Step Procedure

-

Methanolic Extraction:

-

Macerate the dried and ground Ajuga reptans powder with methanol at room temperature.

-

Filter the mixture and collect the methanol extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend a portion of the crude methanolic extract (e.g., 6.63 g) in deionized water.[4]

-

Perform liquid-liquid partitioning with n-butanol.[4]

-

Collect the n-butanol fraction, which is enriched with polyphenolic compounds, including this compound.[4]

-

Evaporate the n-butanol under reduced pressure to yield the dried n-BuOH fraction.

-

-

Column Chromatography (Purification):

-

Molecular Exclusion Chromatography:

-

Fractionate an aliquot of the n-BuOH extract (e.g., 3.1 g) on a Sephadex LH-20 column.[4]

-

Use methanol as the mobile phase (eluent) at a flow rate of 1 mL/min.[4]

-

Collect fractions and monitor by TLC to identify those containing this compound.[4]

-

Pool the this compound-rich fractions and concentrate.

-

-

Reversed-Phase HPLC (RP-HPLC):

-

Further purify the pooled fractions using a preparative RP-HPLC system equipped with a µ-Bondapack C18 column.[4]

-

Employ a methanol-water gradient as the mobile phase (e.g., starting with 40:60 v/v).[4]

-

Monitor the elution profile with a DAD detector and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

-

2.1.4. Expected Yield

The yield of this compound from plant material can be low and variable depending on the plant's origin, harvest time, and extraction efficiency.[5] One study reported isolating 10.7 mg of this compound from a 445.8 mg fraction of a methanolic extract.[4]

Protocol 2: Production and Extraction of this compound from Ajuga reptans Cell Cultures

This protocol describes a biotechnological approach for producing and extracting this compound from Ajuga reptans cell suspension cultures. This method offers a sustainable and controlled alternative to extraction from wild or cultivated plants.[5]

2.2.1. Materials and Equipment

-

Ajuga reptans cell line (e.g., IRBN22)

-

Cell culture medium and fermenter/bioreactor

-

Homogenizer

-

Filtration system (e.g., nylon mesh)

-

Centrifuge

-

Hydrophobic interaction resin

-

Rotary evaporator

-

Freeze dryer

2.2.2. Experimental Workflow

Caption: Workflow for this compound Production from Cell Culture.

2.2.3. Step-by-Step Procedure

-

Cell Culture:

-

Establish and maintain a suspension culture of the selected Ajuga reptans cell line in a suitable growth medium within a fermenter.

-

Harvest the cell biomass after an optimal growth period (e.g., 7 to 21 days).

-

-

Extraction:

-

Subject the harvested biomass to an enzyme deactivation treatment, typically a thermal treatment.

-

Homogenize the treated biomass.

-

Separate the aqueous phase from the cell debris by filtration or centrifugation.

-

-

Purification:

-

Perform an extraction of the aqueous phase using a hydrophobic interaction resin.

-

Elute the absorbed compounds, including this compound, from the resin using a mixture of ethanol and water.

-

Concentrate the eluate using a rotary evaporator and subsequently freeze-dry to obtain a powder with a high concentration of this compound. Extracts with a this compound titre between 20% and 90% can be obtained.[6][7]

-

2.2.4. Quantitative Data

| Parameter | Value | Reference |

| This compound Titer from Cell Culture | 20% - 90% | [6][7] |

| Example this compound Yield (Plant) | 10.7 mg from 445.8 mg fraction | [4] |

Protocol 3: Quantification of this compound by HPLC-DAD

This protocol provides a framework for the quantitative analysis of this compound in extracts using HPLC-DAD.

2.3.1. Materials and Equipment

-

HPLC system with DAD detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (or other suitable modifier)

-

This compound standard of known purity

-

Volumetric flasks, syringes, and syringe filters (0.45 µm)

2.3.2. Chromatographic Conditions (Example)

| Parameter | Condition |

| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | To be optimized, e.g., start with 10-20% B, increase to 80-90% B over 20-30 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

| Detection Wavelength | Monitor at the λmax of this compound (to be determined, likely around 330 nm) |

2.3.3. Method Validation

To ensure the reliability of the quantification, the following validation parameters should be assessed:

| Validation Parameter | Description |

| Linearity | A calibration curve should be constructed using at least five concentrations of the this compound standard. The correlation coefficient (r²) should be > 0.99. |

| Limit of Detection (LOD) | The lowest concentration of this compound that can be detected but not necessarily quantified. |

| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |

| Precision | Assessed as repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (%RSD). |

| Accuracy | Determined by a recovery study, spiking a blank matrix with a known concentration of the standard. |

| Specificity | The ability to assess the analyte in the presence of other components, confirmed by peak purity analysis. |

Anti-inflammatory Signaling Pathway of this compound

This compound is believed to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. A primary mechanism involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines are potent activators of downstream signaling cascades that lead to the expression of various inflammatory mediators.

An inflammatory stimulus, such as lipopolysaccharide (LPS), can trigger signaling pathways that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][9] These transcription factors then drive the expression of genes encoding for TNF-α and IL-1β.[8] The released TNF-α and IL-1β can then act in an autocrine or paracrine manner to further amplify the inflammatory response.[10]

This compound likely intervenes in this cascade by inhibiting the activation of NF-κB and potentially the Mitogen-Activated Protein Kinase (MAPK) pathway, which is upstream of AP-1 activation.[11][12][13] By suppressing these central signaling hubs, this compound can reduce the production of TNF-α and IL-1β, thereby dampening the overall inflammatory response.

Caption: Putative Anti-inflammatory Signaling Pathway of this compound.

References

- 1. IL-1β Augments TNF-α–Mediated Inflammatory Responses from Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abres.it [abres.it]

- 6. EP1736166A2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]

- 7. US9623063B2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]

- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AP-1 transcription factor - Wikipedia [en.wikipedia.org]

- 10. Tumor Necrosis Factor-α -and Interleukin-1-Induced Cellular Responses: Coupling Proteomic and Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATP-Binding Pocket-Targeted Suppression of Src and Syk by Luteolin Contributes to Its Anti-Inflammatory Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AP-1 Transcription Factors as Regulators of Immune Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Teupolioside: Application in In-Vitro Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Teupolioside, a phenylpropanoid glycoside primarily isolated from Ajuga reptans, has garnered significant interest for its potent anti-inflammatory and antioxidant properties.[1] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in various in-vitro models. The methodologies outlined here are designed to enable researchers to assess its therapeutic potential and elucidate its mechanisms of action, particularly its influence on key inflammatory signaling pathways such as NF-κB and MAPK. While specific quantitative data for this compound in some in-vitro models is limited in publicly available literature, data from the structurally related compound verbascoside (B1683046) is included to provide a comparative reference for its potential potency.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism. It has been shown to reduce the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2] The underlying mechanism for this activity involves the modulation of key intracellular signaling cascades. This compound is known to interfere with the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Additionally, it can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also centrally involved in inflammation and cellular stress responses.

Key Signaling Pathways

NF-κB Signaling Pathway